molecular formula C7H5FO2 B106929 3-Fluoro-4-hydroxybenzaldehyde CAS No. 405-05-0

3-Fluoro-4-hydroxybenzaldehyde

Cat. No. B106929
Key on ui cas rn: 405-05-0
M. Wt: 140.11 g/mol
InChI Key: QSBHJTCAPWOIIE-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 25 mL RB flask fitted with magnetic stirrer was charged with 20 mL of dichloromethane. To the stirred solvent was added 3-fluoro-4-methoxybenzaldehyde (2 g, 12.97 mmol). The reaction mixture was cooled to −78° C. and boron tribromide (51 mL) was added drop wise, stirred for 2 h at the same temperature and stirred at RT about 16 h. The reaction mixture was quenched with NaHCO3 solution at 0° C. by slow addition. The reaction mixture was concentrated to distill off the solvent; ethyl acetate (20 mL) was added. The organic layer was washed with saturated NaHCO3 solution (20 mL), followed by brine solution (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as white solid (1.0 g, yield: 54.94%). 1H NMR (300 MHz, CDCl3): δ 9.77 (s, 1H), 7.54-7.59 (m, 1H), 7.08-7.12 (t, 1H), 6.40 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
54.94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10]C)[CH:5]=[O:6].B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 25 mL RB flask fitted with magnetic stirrer
STIRRING
Type
STIRRING
Details
stirred at RT about 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with NaHCO3 solution at 0° C. by slow addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent
ADDITION
Type
ADDITION
Details
ethyl acetate (20 mL) was added
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 54.94%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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